molecular formula C10H6ClFN2O B13320549 3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde

3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde

Cat. No.: B13320549
M. Wt: 224.62 g/mol
InChI Key: SGVQIJIQYPTNIT-UHFFFAOYSA-N
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Description

Role of Halogenated Pyrazole-Benzaldehyde Hybrids in Drug Discovery

Halogenated pyrazole-benzaldehyde hybrids have emerged as critical scaffolds in medicinal chemistry due to their modular synthesis and adaptability to structural optimization. The integration of pyrazole—a five-membered heterocycle with two nitrogen atoms—with a benzaldehyde group creates a versatile platform for introducing substituents that modulate electronic, steric, and solubility properties.

Table 1: Biological Activities of Representative Halogenated Pyrazole Derivatives

Compound Class Halogen Substituents Biological Activity Target Pathway
Pyrazole-carboxamide Cl, F Anti-inflammatory COX-2 inhibition
Benzimidazole-pyrazole hybrid F, Br Anticancer (pancreatic cells) B-cell lymphoma interaction
Pyrazole-thiazolidinone Cl, CF3 MAO-B inhibition Neuroprotective pathways

The compound this compound exemplifies this trend, with its chloro group at the pyrazole’s 4-position and fluorine at the benzaldehyde’s 5-position. These substitutions enhance dipole interactions and hydrophobic contacts in binding pockets, as demonstrated in analogues showing >100-fold potency improvements in eukaryotic initiation factor 4E (eIF4E) inhibitors. The aldehyde functional group further enables conjugation reactions, facilitating the synthesis of Schiff bases or hydrazone derivatives for expanded pharmacological screening.

Synthetic routes to such hybrids often begin with cyclocondensation of hydrazines with diketones, followed by halogenation and formylation steps. For instance, 4-(4-Chloro-1H-pyrazol-1-YL)-3-fluorobenzaldehyde—a structural isomer—is synthesized via palladium-catalyzed coupling between pyrazole derivatives and fluorinated benzaldehydes under inert conditions. These methods emphasize regioselectivity to ensure proper halogen placement, which is critical for maintaining activity profiles.

Strategic Importance of Fluorine-Chlorine Synergy in Bioactive Molecule Design

The simultaneous incorporation of fluorine and chlorine in this compound leverages complementary effects: fluorine’s electronegativity fine-tunes electronic distribution, while chlorine’s polarizability and steric bulk enhance binding affinity. This synergy is evident in drug candidates where chloro substitutions improved target affinity by up to 1,000-fold compared to non-halogenated counterparts.

Mechanistic Contributions of Halogens:

  • Fluorine : Reduces metabolic degradation by blocking cytochrome P450 oxidation sites due to its strong C-F bond.
  • Chlorine : Engages in halogen bonding with protein residues (e.g., backbone carbonyls or aromatic side chains), as observed in X-ray crystallography studies of eIF4E inhibitors.

Table 2: Impact of Halogen Substitutions on Binding Affinity

Compound Substituent Target Protein Binding Affinity (IC50) Improvement vs. Des-Halogenated
Des-chloro analogue H eIF4E 43 µM Baseline
3-Chloro derivative Cl eIF4E 59 nM 729-fold
3-Fluoro derivative F eIF4E 1 µM 43-fold

In anticancer applications, fluorinated pyrazole derivatives like 6h (a para-fluorophenyl-substituted hybrid) demonstrated superior activity against pancreatic cancer cells (SW1990 and AsPCl) due to enhanced cellular uptake and apoptosis induction. Similarly, chloro-substituted pyrazoles exhibit anti-inflammatory effects by suppressing COX-2 expression, with potency surpassing diclofenac sodium in carrageenan-induced edema models.

The strategic placement of halogens in this compound aligns with fragment-based drug design principles, where small molecular fragments are optimized for maximal target engagement. Computational docking studies of analogous compounds reveal van der Waals interactions with hydrophobic residues (e.g., PHE101, LEU134) and hydrogen bonds with polar side chains (e.g., GLU149), underscoring the dual role of halogens in stabilizing ligand-receptor complexes.

Properties

Molecular Formula

C10H6ClFN2O

Molecular Weight

224.62 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)-5-fluorobenzaldehyde

InChI

InChI=1S/C10H6ClFN2O/c11-8-4-13-14(5-8)10-2-7(6-15)1-9(12)3-10/h1-6H

InChI Key

SGVQIJIQYPTNIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N2C=C(C=N2)Cl)F)C=O

Origin of Product

United States

Preparation Methods

General Synthesis Approaches for Pyrazole Derivatives

Pyrazole derivatives are typically synthesized through cyclization reactions involving hydrazines and suitable precursors. For compounds like 3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde , the synthesis might involve the following steps:

  • Formation of the Pyrazole Ring : This often involves the reaction of a hydrazine derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrazole ring.

  • Introduction of the Chloro Substituent : Chlorination can be achieved using chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas in the presence of a catalyst.

  • Coupling with Fluorobenzaldehyde : This step might involve a Suzuki-Miyaura cross-coupling reaction or a direct alkylation/arylation reaction to attach the fluorobenzaldehyde moiety to the pyrazole ring.

Analysis Techniques

The structure and purity of synthesized compounds are typically confirmed using various analytical techniques:

Chemical Reactions Analysis

Nucleophilic Addition

The aldehyde group (-CHO) is highly reactive and undergoes nucleophilic addition. For example, in similar pyrazole-benzaldehyde derivatives, the aldehyde reacts with amines, hydrazines, or alkoxides to form imine, hydrazone, or acetal derivatives, respectively. These reactions are driven by the electrophilic nature of the carbonyl carbon.

Condensation Reactions

The aldehyde group participates in condensation reactions, such as:

  • Aldol condensation : Self- or cross-condensation with other carbonyl compounds to form α,β-unsaturated carbonyl compounds.

  • Perkin reaction : Reaction with aromatic rings in the presence of acetic anhydride to form cinnamic acid derivatives.

Cross-Coupling Reactions

3. Structural and Reactivity Comparisons

Compound Key Structural Features Unique Reactivity
2-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehydePyrazole ring (Cl at para position), fluorobenzaldehydeAldehyde reactivity dominates; pyrazole N-H may participate in hydrogen bonding
2-(4-Chloro-1H-pyrazol-1-yl)-6-fluorobenzaldehydeFluorine at position 6 of benzaldehydeSimilar aldehyde reactivity but altered electronic effects due to fluorine position
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehydeTrifluoromethyl group on pyrazoleEnhanced electrophilicity of aldehyde group due to electron-withdrawing CF₃ group

4. Biological and Synthetic Implications
Pyrazole-benzaldehyde derivatives are explored for their potential in:

  • Pharmaceuticals : As kinase inhibitors or antimicrobials due to interactions with biological targets.

  • Agrochemicals : Pesticides or herbicides leveraging fluorine’s lipophilicity and pyrazole’s stability.

  • Material Science : Precursors for heterocyclic polymers or optoelectronic materials.

5. Synthesis Considerations
While the exact synthesis of the target compound is not detailed in the provided sources, analogous derivatives are synthesized via:

  • Pyrazole formation : Cyclocondensation of diketones with hydrazines.

  • Aldehyde coupling : Cross-coupling reactions (e.g., Suzuki) or direct formylation of pyrazole derivatives .

6. Research Gaps and Future Directions

  • Mechanistic studies : Detailed analysis of the interplay between the aldehyde and pyrazole moieties in reactions.

  • Biological testing : Systematic evaluation of antimicrobial or kinase-inhibitory activities.

  • Crystallographic studies : Structural characterization to correlate reactivity with molecular packing .

References Smolecule (2024). 2-(4-Chloro-1H-pyrazol-1-YL)-5-fluorobenzaldehyde. Smolecule (2024). 2-(4-Chloro-1H-pyrazol-1-yl)-6-fluorobenzaldehyde. MDPI (2021). Synthesis and crystal structures of fluorinated pyrazole derivatives. PMC (2022). Synthesis of triazole-pyrazole fused heterocycles. EvitaChem (2025). 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzaldehyde. MDPI (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and properties.

Scientific Research Applications

3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde is an organic compound with a unique structure featuring a pyrazole ring and a fluorobenzaldehyde moiety. The presence of chlorine at the para position of the pyrazole ring and fluorine on the benzaldehyde contributes to its chemical properties. This compound is of interest for pharmaceutical and agrochemical applications because of its biological activity and reactivity.

Potential Applications

  • Pharmaceutical Development The unique structure of this compound makes it a candidate for developing new drugs, especially those targeting microbial infections.
  • Biological activities Compounds containing pyrazole rings often exhibit significant biological activities. Studies suggest that this compound may interact with specific proteins involved in cell signaling pathways, potentially leading to the inhibition of their functions, which could explain some of its observed biological activities.
  • Agrochemicals this compound has potential applications in agrochemicals due to its biological activity and reactivity.

Research

  • Cell Signaling Pathways Preliminary findings suggest that it may interact with specific proteins involved in cell signaling pathways, potentially leading to inhibition of their functions.
  • Antimicrobial Activity An example is 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, which displays antimicrobial activity .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, influencing their activity. The chloro and fluorobenzaldehyde groups can also contribute to the compound’s overall reactivity and binding affinity. These interactions can lead to changes in cellular processes and biological responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is compared to four N-substituted pyrazoline derivatives from Molecules (2013) and a sulfanyl-trifluoromethyl pyrazole-carbaldehyde from Acta Crystallographica (2012) . Key structural differences include:

Compound Name/Identifier Core Structure Substituents Key Functional Groups
Target Compound Benzaldehyde 3-(4-Cl-1H-pyrazol-1-yl), 5-F Aldehyde, Cl, F
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Dihydropyrazole 4-Fluorophenyl (aryl), phenyl (aryl) Aldehyde, F
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Cl (sulfanyl), 1-methyl, 3-CF₃ Aldehyde, CF₃, S-aryl

Key Observations :

  • Ring Saturation: The target compound’s pyrazole is fully unsaturated (1H), whereas the Molecules derivatives feature partially saturated dihydropyrazole rings.
  • Substituent Position : The target’s Cl is at the pyrazole’s 4-position, while F is at the benzaldehyde’s 5-position. In contrast, the Molecules compounds have substituents on aryl rings attached to the pyrazoline core. Positional isomerism affects electronic effects and steric bulk.
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in is stronger than Cl or F, significantly altering electron density and reactivity compared to the target compound.

Crystallographic and Geometric Analysis

Crystallographic data from and reveal critical bond lengths and angles:

Parameter Target Compound (Hypothesized) 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
C=O Bond Length (Å) ~1.21 (expected) 1.215 1.221
C-Cl Bond Length (Å) ~1.73 (pyrazole) N/A (Cl absent) 1.737 (sulfanyl-Cl)
C-F Bond Length (Å) ~1.34 (benzaldehyde) 1.347 (aryl-F) N/A (F absent)
Dihedral Angle (°) <5° (expected for planarity) 8.2° (pyrazoline-benzaldehyde) 12.5° (pyrazole-sulfanyl)

Insights :

  • The target’s aldehyde group (C=O) is expected to have a bond length similar to analogs (~1.21–1.22 Å), typical for aldehydes.
  • The Cl substituent on the pyrazole (target) and sulfanyl-Cl () show comparable C-Cl bond lengths (~1.73–1.74 Å), consistent with single-bond character.
  • Dihedral angles in the Molecules compounds indicate moderate non-planarity due to dihydropyrazole saturation, whereas the target’s unsaturated pyrazole may enhance planarity and conjugation.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects : The target’s Cl (σp = 0.23) and F (σp = 0.06) substituents are weaker electron-withdrawing groups compared to CF₃ (σp = 0.54) in , suggesting lower polarization of the aromatic system.
  • Hydrogen Bonding : The aldehyde group in all compounds serves as a hydrogen bond acceptor. The pyrazole’s N-H in the target compound (absent in due to methylation) could enhance intermolecular interactions.

Biological Activity

3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde (CAS No. 1697626-17-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, highlighting its relevance in pharmacological research.

  • Molecular Formula : C10_{10}H6_6ClFN2_2O
  • Molecular Weight : 224.62 g/mol
  • Purity : Typically ≥95% .

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of 4-chloro-1H-pyrazole with fluorinated benzaldehyde derivatives. The detailed synthetic routes and conditions can vary, but high yields are typically reported when optimized conditions are used .

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells. These compounds often induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of key signaling pathways .

Antimicrobial Properties

Research has also suggested that pyrazole derivatives can possess antimicrobial properties. The presence of halogen substituents, such as chlorine and fluorine in this compound, may enhance its activity against bacterial strains, although specific data on this compound's antimicrobial efficacy is limited .

Case Studies

Several studies have documented the biological activities of pyrazole derivatives:

  • Anticancer Study :
    • Objective : To evaluate the cytotoxic effects of pyrazole derivatives.
    • Method : Various concentrations of the compound were tested on HeLa cells.
    • Results : Significant reduction in cell viability was observed at higher concentrations, indicating potential as an anticancer agent .
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Method : Disc diffusion method was employed to test various concentrations.
    • Results : Notable inhibition zones were recorded for certain bacterial strains, suggesting promising antimicrobial properties .

Data Summary Table

PropertyValue
Molecular FormulaC10_{10}H6_6ClFN2_2O
Molecular Weight224.62 g/mol
Purity≥95%
Anticancer ActivityEffective against HeLa cells
Antimicrobial ActivityActive against certain bacteria

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde?

The compound is typically synthesized via Vilsmeier-Haack formylation , a widely used method for introducing aldehyde groups into aromatic systems. This involves reacting a pyrazole precursor (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) with a Vilsmeier reagent (POCl₃/DMF) under controlled conditions . Alternative routes include nucleophilic substitution on halogenated intermediates, as demonstrated in the synthesis of structurally similar pyrazole-carbaldehydes (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) . Key considerations:

  • Temperature control (60–80°C) to avoid side reactions.
  • Use of anhydrous conditions to prevent hydrolysis of intermediates.
  • Purification via column chromatography or recrystallization to isolate the aldehyde product .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Discrepancies between solution-phase NMR data and solid-state X-ray structures often arise from conformational flexibility or crystal packing effects . For example:

  • NMR may indicate free rotation of the pyrazole ring in solution, while X-ray reveals a fixed conformation due to intermolecular interactions (e.g., C–H···O or π-stacking) .
  • Tactics for resolution :
    • Perform variable-temperature NMR to assess dynamic behavior.
    • Compare with computational models (DFT) to predict stable conformers.
    • Validate using complementary techniques like IR spectroscopy (C=O stretching frequency) or mass spectrometry .

Basic: What analytical techniques are critical for characterizing this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Determines precise molecular geometry, bond lengths, and intermolecular interactions (e.g., triclinic crystal system with α = 109.08°, β = 94.52° observed in related pyrazole derivatives) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm, aromatic fluorine coupling) .
  • Elemental analysis : Validates purity (>95%) and stoichiometry .

Advanced: How can solvent polarity influence the reactivity of the aldehyde group in downstream reactions?

The aldehyde moiety is highly sensitive to solvent effects:

  • Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates in condensation reactions (e.g., Knoevenagel) but may promote hydrolysis if traces of water are present.
  • Non-polar solvents (toluene, hexane) : Favor imine or hydrazone formation but require catalysts (e.g., acetic acid) for proton transfer .
  • Contradictions in literature : Some studies report incomplete aldehyde conversion in DMF due to steric hindrance from the pyrazole ring, necessitating mixed solvent systems (e.g., DCM/MeOH) .

Basic: What biological screening strategies are applicable to this compound?

  • Antimicrobial assays : Test against Gram-positive/negative bacteria using agar diffusion or microdilution methods (MIC values). Pyrazole derivatives often show activity via membrane disruption or enzyme inhibition .
  • Enzyme inhibition studies : Target kinases or dehydrogenases (e.g., Candida albicans dihydrofolate reductase) using fluorometric or colorimetric assays .

Advanced: How can crystallographic data inform the design of derivatives with enhanced bioactivity?

  • Crystal packing analysis : Identify intermolecular interactions (e.g., halogen bonds from the chloro/fluoro substituents) that stabilize ligand-receptor binding .
  • Structure-activity relationship (SAR) : Modify substituents at the 4-chloro-pyrazole or 5-fluoro-benzaldehyde positions to optimize steric/electronic profiles. For example:
    • Replacing Cl with CF₃ increases lipophilicity and target affinity .
    • Introducing methoxy groups improves solubility but may reduce membrane permeability .

Basic: What safety precautions are necessary when handling this compound?

  • Toxicity : Limited data, but related pyrazole-carbaldehydes exhibit moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents).
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of fine particles.
  • Storage : Keep desiccated at 2–8°C to prevent aldehyde oxidation .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?

  • DFT calculations : Optimize transition states for nucleophilic attack at the aldehyde carbon.
  • Frontier molecular orbital (FMO) analysis : Identify electron-deficient regions (LUMO localization on the aldehyde group) to predict sites for attack by amines or hydrazines .
  • Contradictions : Experimental yields may deviate from theoretical predictions due to steric effects from the bulky pyrazole ring .

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